1-tert-butyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
“1-tert-butyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 442850-71-7 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 1-tert-butyl-1H-pyrazol-5-amine . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “1-tert-butyl-1H-pyrazol-5-amine” is 1S/C7H13N3/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound “1-tert-butyl-1H-pyrazol-5-amine” is a solid or liquid at room temperature . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Pyrazole Protection and Synthesis
1-tert-butyl-1H-pyrazol-5-amine hydrochloride is utilized in various synthetic methodologies. One significant application is its use as a protecting group in the preparation of pyrazole derivatives. For instance, Pollock and Cole (2014) demonstrated the use of tert-butyl as a pyrazole protecting group in the preparation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting its role in single-step preparation and safety aspects in synthesis processes (Pollock & Cole, 2014).
Reactivity and Structural Studies
The compound's reactivity and structural properties are also of research interest. For example, Becerra, Rojas, and Castillo (2021) reported an efficient synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating its utility in creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Application in Synthesis of Other Compounds
The synthesis of various other compounds often involves this compound as an intermediate or reactant. Martins et al. (2012) explored its use in synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, emphasizing its role in achieving high regioselectivity (Martins et al., 2012).
Protection of Secondary Amine in Pyrazole Nucleus
The compound is also instrumental in the protection of secondary amine in pyrazole derivatives, facilitating the synthesis of compounds like anticancer agents. A study in 2020 highlighted the protection of secondary amine in pyrazole using green catalysts (Author, 2020).
Application in Nonlinear Optical Studies
This compound has been used in the synthesis of compounds relevant to nonlinear optical studies. Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structural and optical properties (Tamer et al., 2016).
Role in Polymerization Processes
Furthermore, its derivatives have been applied in polymerization processes. For example, Matiwane, Obuah, and Darkwa (2020) investigated pyrazolylamine zinc(II) carboxylate complexes as catalysts for copolymerization, utilizing derivatives of 1-tert-butyl-1H-pyrazol-5-amine (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
The compound “1-tert-butyl-1H-pyrazol-5-amine” is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound can cause serious eye irritation, may cause respiratory irritation, and can cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water if the compound gets in the eyes .
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that the compound interacts with its targets through a series of biochemical reactions, which may lead to changes in cellular processes .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.
Action Environment
The action, efficacy, and stability of 1-tert-butyl-1H-pyrazol-5-amine hydrochloride can be influenced by various environmental factors . These factors could include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound exerts its effects.
Properties
IUPAC Name |
2-tert-butylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(2,3)10-6(8)4-5-9-10;/h4-5H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRDBKNHIGKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031259-20-6 | |
Record name | 1-tert-butyl-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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